molecular formula C15H19Cl2N3O2 B5807220 [4-(2,3-Dichlorophenyl)piperazin-1-yl](morpholin-4-yl)methanone

[4-(2,3-Dichlorophenyl)piperazin-1-yl](morpholin-4-yl)methanone

Cat. No.: B5807220
M. Wt: 344.2 g/mol
InChI Key: RTNARXHSDOUEIY-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorophenyl)piperazin-1-ylmethanone is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to a piperazine ring, which is further connected to a morpholine ring through a methanone linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dichlorophenyl)piperazin-1-ylmethanone typically involves the reaction of 2,3-dichloroaniline with piperazine to form 4-(2,3-dichlorophenyl)piperazine. This intermediate is then reacted with morpholine in the presence of a suitable coupling agent, such as carbonyldiimidazole, to yield the final product. The reaction conditions often include the use of an organic solvent, such as dichloromethane, and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dichlorophenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(2,3-Dichlorophenyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its activity as a ligand for various receptors, including serotonin and dopamine receptors, which are important in the regulation of mood and behavior.

Medicine

In medicine, 4-(2,3-Dichlorophenyl)piperazin-1-ylmethanone is explored for its potential therapeutic applications. It has shown promise as a candidate for the development of new drugs for the treatment of neurological disorders, such as depression and anxiety.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2,3-Dichlorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. For example, its interaction with serotonin receptors can influence neurotransmitter release and uptake, thereby affecting mood and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dichlorophenyl)piperazin-1-ylmethanone
  • 4-(2,3-Dichlorophenyl)piperazin-1-ylmethanone
  • 4-(2,3-Dichlorophenyl)piperazin-1-ylmethanone

Uniqueness

Compared to similar compounds, 4-(2,3-Dichlorophenyl)piperazin-1-ylmethanone is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and bioavailability, making it a more attractive candidate for various applications.

Properties

IUPAC Name

[4-(2,3-dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O2/c16-12-2-1-3-13(14(12)17)18-4-6-19(7-5-18)15(21)20-8-10-22-11-9-20/h1-3H,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNARXHSDOUEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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